4-amino-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H10N4O. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as succinate dehydrogenase (sdh) in the case of some pyrazole carboxamides .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and induce changes in their function .
Biochemical Pathways
Related compounds have been shown to affect various pathways, such as the electron transport chain in the case of sdh inhibitors .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting the growth of certain fungi .
Biochemical Analysis
Biochemical Properties
4-amino-1-ethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, such as p38MAPK, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, influencing its localization and accumulation . Additionally, binding proteins can sequester this compound, affecting its availability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 4-amino-1-ethyl-1H-pyrazole-3-carboxamide, typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of ethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
- 5-Amino-1-propyl-1H-pyrazole-4-carboxamide
Uniqueness
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets .
Properties
IUPAC Name |
4-amino-1-ethylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKWBJQUPVMWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271440 | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957490-45-8 | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957490-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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